The compound has been proposed as a potential candidate for drug development, where it can be used as a lead compound or as a starting material for the synthesis of new drugs. Its unique properties contribute to diverse applications, including drug discovery, organic synthesis, and material science advancements.
This compound can be used as a lead compound or as a starting material for the synthesis of new drugs . Its unique chemical structure and properties make it a valuable resource in the field of medicinal chemistry .
“5-Bromo-2-chloronicotinonitrile” can be used in various organic synthesis processes . Its halogenated pyridine structure makes it a versatile reagent in the synthesis of complex organic molecules .
The compound’s unique properties can contribute to advancements in material science . The specific applications in this field would depend on the particular research context and objectives .
5-Bromo-2-chloronicotinonitrile is an organic compound with the molecular formula C₆H₂BrClN₂. It is a derivative of nicotinonitrile, distinguished by the presence of bromine and chlorine substituents on the pyridine ring. This compound is characterized by its unique structural features, which influence its chemical behavior and biological activity.
From substitution reactions, products such as aminonicotinonitrile derivatives can be synthesized. Oxidation reactions may yield corresponding nitro compounds, showcasing the versatility of 5-Bromo-2-chloronicotinonitrile in synthetic chemistry.
Research indicates that 5-Bromo-2-chloronicotinonitrile exhibits significant biological activities:
As a CYP1A2 inhibitor, 5-Bromo-2-chloronicotinonitrile interacts with specific biomolecules, affecting cellular metabolism and gene expression. This inhibition can lead to altered metabolic pathways in cells expressing this enzyme.
The synthesis of 5-Bromo-2-chloronicotinonitrile typically involves halogenation of nicotinonitrile derivatives. A common method includes:
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. Purification steps like recrystallization or chromatography are typically included to isolate the final product effectively.
5-Bromo-2-chloronicotinonitrile finds applications across various fields:
Several compounds share structural similarities with 5-Bromo-2-chloronicotinonitrile. Below is a comparison highlighting its uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 5-Bromo-2-chloro-6-methylnicotinonitrile | 0.92 | Contains a methyl group at position 6 |
| 5-Bromo-2-chloro-4,6-dimethylnicotinonitrile | 0.86 | Has two methyl groups at positions 4 and 6 |
| 4-Bromo-2-chloronicotinonitrile | 0.82 | Bromine at position 4 instead of position 5 |
| 5-Bromo-4-methylnicotinonitrile | 0.75 | Methyl group at position 4 |
| 5-Bromo-2-chloro-6-methylpyridine | 0.74 | Different ring structure (pyridine instead of nicotinonitrile) |
The distinct positioning of halogen atoms and additional substituents in these compounds contributes to their unique chemical properties and biological activities compared to 5-Bromo-2-chloronicotinonitrile .
Corrosive;Acute Toxic;Irritant